molecular formula C10H19NO B6589157 N,N-dimethylcycloheptanecarboxamide CAS No. 1271911-07-9

N,N-dimethylcycloheptanecarboxamide

Cat. No. B6589157
CAS RN: 1271911-07-9
M. Wt: 169.3
InChI Key:
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Description

N,N-dimethylcycloheptanecarboxamide (DMCH) is a cyclic amide that is composed of seven carbon atoms, one nitrogen atom, and two methyl groups. It is a cyclic amide that is colorless, odorless, and has a molecular weight of 167.2 g/mol. DMCH is a versatile compound that has a wide range of applications in the scientific research field, including synthesis methods, biochemical and physiological effects, and various applications.

Mechanism of Action

N,N-dimethylcycloheptanecarboxamide acts as a catalyst in various reactions, such as the synthesis of polymers, pharmaceuticals, and biodegradable materials. N,N-dimethylcycloheptanecarboxamide acts by increasing the reaction rate of the reaction, as well as by increasing the yield of the reaction. N,N-dimethylcycloheptanecarboxamide is also used as a catalyst in the synthesis of polyesters, polyamides, and polyurethanes, as well as in the production of surfactants, dyes, and other chemicals.
Biochemical and Physiological Effects
N,N-dimethylcycloheptanecarboxamide has been studied for its effects on biochemical and physiological processes. N,N-dimethylcycloheptanecarboxamide has been shown to have anti-inflammatory effects, as well as anti-cancer effects. In addition, N,N-dimethylcycloheptanecarboxamide has been shown to have anti-bacterial and anti-fungal properties, as well as anti-viral properties. N,N-dimethylcycloheptanecarboxamide also has been found to have anti-oxidant properties and to be an effective chelating agent.

Advantages and Limitations for Lab Experiments

N,N-dimethylcycloheptanecarboxamide is an advantageous compound for use in laboratory experiments due to its low toxicity and its ability to act as a catalyst in various reactions. However, N,N-dimethylcycloheptanecarboxamide is not suitable for use in reactions that require high temperatures or pressures, as it may decompose at temperatures above 100°C. In addition, N,N-dimethylcycloheptanecarboxamide is not suitable for use in reactions that require a high concentration of reactants, as it may interfere with the reaction.

Future Directions

Future research on N,N-dimethylcycloheptanecarboxamide should focus on further exploring its biochemical and physiological effects, as well as its potential applications in the pharmaceutical and biodegradable materials industries. In addition, further research should be conducted to explore the potential uses of N,N-dimethylcycloheptanecarboxamide in the production of surfactants, dyes, and other chemicals. Finally, further research should be conducted to explore the potential of N,N-dimethylcycloheptanecarboxamide as an effective chelating agent.

Synthesis Methods

N,N-dimethylcycloheptanecarboxamide can be synthesized through a variety of methods, including the use of ammonia, formaldehyde, and an aqueous solution of sodium hydroxide. The most common method of synthesis is the reaction of ammonia and formaldehyde in the presence of a base. This reaction yields N,N-dimethylcycloheptanecarboxamide in a yield of 98-99%.

Scientific Research Applications

N,N-dimethylcycloheptanecarboxamide is widely used in scientific research due to its versatile properties and its ability to act as a catalyst in various reactions. N,N-dimethylcycloheptanecarboxamide is used in the synthesis of numerous compounds, including polymers, pharmaceuticals, and biodegradable materials. It is also used in the synthesis of polyesters, polyamides, and polyurethanes. N,N-dimethylcycloheptanecarboxamide is also used in the production of surfactants, dyes, and other chemicals.

properties

{ "Design of the Synthesis Pathway": "The synthesis of N,N-dimethylcycloheptanecarboxamide can be achieved through a multi-step process involving the reaction of cycloheptanone with dimethylamine followed by carboxylation and reduction.", "Starting Materials": [ "Cycloheptanone", "Dimethylamine", "Carbon dioxide", "Hydrogen gas", "Sodium borohydride", "Methanol", "Diethyl ether", "Sodium hydroxide" ], "Reaction": [ "Step 1: Cycloheptanone is reacted with dimethylamine in the presence of sodium borohydride and methanol to yield N,N-dimethylcycloheptanone.", "Step 2: N,N-dimethylcycloheptanone is then carboxylated using carbon dioxide and sodium hydroxide to form N,N-dimethylcycloheptanecarboxylic acid.", "Step 3: The carboxylic acid is then reduced using hydrogen gas and palladium on carbon catalyst to yield N,N-dimethylcycloheptanecarboxamide.", "Step 4: The final product is purified using diethyl ether and recrystallization." ] }

CAS RN

1271911-07-9

Product Name

N,N-dimethylcycloheptanecarboxamide

Molecular Formula

C10H19NO

Molecular Weight

169.3

Purity

95

Origin of Product

United States

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